REACTION_CXSMILES
|
[Cl-].[CH3:2][NH2+:3][CH3:4].[N:5]1[C:14]2[CH:13]=[CH:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1>>[CH3:2][N:3]([CH3:4])[CH:12]1[CH2:13][C:14]2[N:5]=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:10][CH2:11]1 |f:0.1|
|
Name
|
dimethylammonium chloride
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH2+]C
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2CCC=CC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purification method
|
Name
|
|
Type
|
|
Smiles
|
CN(C1CCC=2C=CC=NC2C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |